Famotidine Impurity C HCl
Overview
Description
Famotidine Impurity C HCl, also known as Famotidine Related Compound C, is an impurity of famotidine . Famotidine is a hydrophilic, cationic, histamine H2 receptor antagonist drug that effectively inhibits gastric acid secretion in humans .
Molecular Structure Analysis
The molecular structure of Famotidine Impurity C HCl is represented by the empirical formula C8H14N6O3S3·HCl . The InChI representation of the molecule is 1S/C8H14N6O3S3·HCl .Scientific Research Applications
Electrophoretic Separation
A study by Helali et al. (2008) in "Talanta" developed a capillary zone electrophoresis method for determining famotidine and its impurities in pharmaceutical formulations. This method allowed for the rapid separation of six impurities from famotidine in under 7 minutes, demonstrating its efficiency and effectiveness in identifying and quantifying impurities, including Famotidine Impurity C HCl, in drug formulations (Helali et al., 2008).
Degradation Product Analysis
Singh et al. (2002) investigated the degradation behavior of famotidine in basic conditions, discovering new degradation products. This research, published in the "Journal of Pharmaceutical Sciences," contributes to understanding how Famotidine Impurity C HCl behaves under different chemical conditions, potentially leading to the identification of novel compounds (Singh et al., 2002).
High-Performance Liquid Chromatography
Beaulieu et al. (1989) developed a high-performance liquid chromatography method for determining famotidine and related compounds in drug raw materials and formulations. This study, published in the "Journal of Pharmaceutical and Biomedical Analysis," provided a precise method for quantifying famotidine impurities, including Famotidine Impurity C HCl, in various pharmaceutical forms (Beaulieu et al., 1989).
Corrosion Inhibition
A study by Jauhari et al. (2003) in "Transactions of the SAEST" explored the use of famotidine as a corrosion inhibitor. This research highlights a novel application of famotidine and its impurities, such as Famotidine Impurity C HCl, in preventing corrosion in various industrial settings (Jauhari et al., 2003).
Stability Indicating Assays
Helali and Monser (2008) developed a stability-indicating HPLC method for determining famotidine and related impurities in pharmaceuticals. Published in the "Journal of Separation Science," this method is crucial for ensuring the stability and quality of pharmaceutical products containing famotidine and its impurities, including Famotidine Impurity C HCl (Helali & Monser, 2008).
Safety And Hazards
properties
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6O3S3.ClH/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17;/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBLJRHWJZWHQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN6O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509959 | |
Record name | 3-[({2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide Hydrochloride | |
CAS RN |
76824-17-4 | |
Record name | Propanamide, 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76824-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[({2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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